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alpha-Hydroxymethyl-D-tyrosine

Cat. No.: B13825470
M. Wt: 211.21 g/mol
InChI Key: KQAABALABGCGPM-JTQLQIEISA-N
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Description

Contextualization within Non-Canonical Amino Acid Chemistry and Tyrosine Derivatives

The foundational building blocks of proteins in all known organisms are the 20 canonical amino acids. nih.gov However, the field of chemical biology extends far beyond this set, exploring the synthesis and application of non-canonical amino acids (ncAAs). These ncAAs are amino acids that are not naturally encoded in the genetic code of organisms. nih.govgoogle.com They serve as powerful tools for protein engineering, drug discovery, and for studying molecular interactions and enzyme kinetics. nih.govoup.com

Alpha-Hydroxymethyl-D-tyrosine is classified as a non-canonical amino acid. It is a derivative of the canonical amino acid L-tyrosine, modified by the addition of a hydroxymethyl (-CH₂OH) group to the alpha-carbon (the carbon atom adjacent to the carboxyl group). chemicalbook.comcir-safety.org This substitution creates a quaternary α-carbon, a feature that distinguishes it significantly from its parent amino acid. D-amino acids themselves, the "unnatural" stereoisomers of the common L-amino acids, are of significant interest in biotechnology and medicine for creating peptides with enhanced stability against proteolytic degradation. nih.govresearchgate.netfrontiersin.org

The table below provides a comparative overview of the canonical amino acid L-Tyrosine and its non-canonical derivative, this compound.

FeatureL-TyrosineThis compound
Classification Canonical Amino AcidNon-Canonical Amino Acid
Natural Occurrence Proteinogenic, encoded by genetic code. cir-safety.orgSynthetic derivative.
Alpha-Carbon Substitution One hydrogen atom, one carboxyl group, one amino group, and the side chain.One hydroxymethyl group, one carboxyl group, one amino group, and the side chain.
Chirality at α-carbon L-configuration. cir-safety.orgD-configuration. usbio.net
Chemical Formula C₉H₁₁NO₃ nih.govC₁₀H₁₃NO₄ sigmaaldrich.com

Stereochemical Considerations and Enantiomeric Forms of this compound

Stereochemistry is a critical aspect of amino acid chemistry. Most naturally occurring amino acids exist in the L-configuration. cir-safety.org this compound, as its name indicates, is the D-enantiomer, meaning it is the non-superimposable mirror image of its L-counterpart, alpha-Hydroxymethyl-L-tyrosine. nih.govnumberanalytics.com The "D" designation refers to its stereochemical relationship to D-glyceraldehyde. cir-safety.org

The introduction of the hydroxymethyl group at the alpha-carbon creates a chiral center. The synthesis of α-hydroxymethyltyrosine can be achieved through methods like selective α-hydroxymethylation, which typically produces a racemic mixture (an equal mix of both D- and L-enantiomers). researchgate.net To obtain the enantiomerically pure forms, resolution techniques are required, such as the fractional crystallization of diastereomeric salts. researchgate.netub.edu

Interestingly, some chemical suppliers designate this compound as (S)-α-(Hydroxymethyl)tyrosine. sigmaaldrich.comnacchemical.com This is a result of the Cahn-Ingold-Prelog (CIP) priority rules for assigning R/S configuration. The addition of the hydroxymethyl group (-CH₂OH) can alter the priority of the substituents around the chiral alpha-carbon compared to the parent amino acid, leading to an 'S' designation for the D-amino acid, a scenario that can occur in modified amino acids. cir-safety.org

The table below details the physicochemical properties of this compound.

PropertyValueSource
Alternate Name (-)-α-(Hydroxymethyl)tyrosine usbio.net
CAS Number 134309-86-7 usbio.netsigmaaldrich.com
Molecular Formula C₁₀H₁₃NO₄ usbio.netsigmaaldrich.com
Molecular Weight 211.21 g/mol sigmaaldrich.comnih.gov
InChI Key KQAABALABGCGPM-UHFFFAOYSA-N sigmaaldrich.com

Significance and Research Gaps in the Study of this compound Analogues

The significance of this compound and its analogues lies primarily in their use as research tools in peptide chemistry and drug design. The incorporation of unusual amino acids like α,α-disubstituted glycines into peptides can have a profound influence on the peptide's conformation, potency, and selectivity for biological targets. researchgate.net For instance, novel endomorphin-2 analogues containing (R)- and (S)-α-hydroxymethyltyrosine have been synthesized to study how such substitutions influence the peptide's binding characteristics. researchgate.net

Tyrosine and its analogues are particularly important for studying enzymes where tyrosine plays a key catalytic or structural role, such as in oxidases. acs.org The development of synthetic tyrosine derivatives allows researchers to probe the structure-activity relationships of these complex systems. nih.goviris-biotech.de For example, various meta-substituted tyrosine analogues have been synthesized to investigate their interaction with the Large-neutral Amino Acid Transporter 1 (LAT-1), a protein implicated in cancer. nih.gov

Despite this, specific research on this compound itself is not extensive. A significant research gap exists in fully characterizing its biological effects and potential applications. While methods for its synthesis have been described, detailed studies on its incorporation into a wide range of peptides and the resulting biological activities are limited. researchgate.net Further research is needed to explore its potential as a building block for developing peptides with enhanced stability or novel functions, and to understand how the specific combination of a D-configuration and an α-hydroxymethyl group influences molecular interactions in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4 B13825470 alpha-Hydroxymethyl-D-tyrosine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2S)-2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15)/t10-/m0/s1

InChI Key

KQAABALABGCGPM-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@](CO)(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O

Origin of Product

United States

Synthetic Strategies and Structural Modifications of Alpha Hydroxymethyl D Tyrosine

Stereoselective Synthesis Methodologies for alpha-Hydroxymethyl-D-tyrosine Enantiomers

The creation of enantiomerically pure α-hydroxymethyl-D-tyrosine is a significant challenge in synthetic chemistry, necessitating precise control over stereochemistry. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and various biocatalytic routes.

Chiral Auxiliary and Asymmetric Catalysis Approaches

Asymmetric synthesis is a cornerstone for producing enantiopure compounds. tcichemicals.com This can be achieved by using either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. rsc.orgyork.ac.uk After establishing the desired stereocenter, the auxiliary is removed. york.ac.uk For the synthesis of α-amino acids, auxiliaries derived from natural products like amino acids or carbohydrates are common. researchgate.net For instance, Ni(II) complexes with chiral auxiliaries derived from proline have been used for the asymmetric synthesis of α-amino acids, where alkylation proceeds with high diastereoselectivity. researchgate.net While specific examples detailing an auxiliary-based synthesis solely for α-hydroxymethyl-D-tyrosine are not prevalent in the provided literature, the general principles of using auxiliaries like Evans oxazolidinones or camphor (B46023) sultam to control alkylation stereochemistry are well-established and applicable. york.ac.ukmorawa.at

Asymmetric catalysis, on the other hand, employs a chiral catalyst in substoichiometric amounts to generate a chiral product. nih.gov This approach is often more economical than using stoichiometric chiral auxiliaries. researchgate.net For example, rhodium complexes with chiral phosphine (B1218219) ligands, such as DuPhos, have been successfully used for the asymmetric hydrogenation of enamide precursors to synthesize tyrosine mimics with excellent enantioselectivity (up to 99.6% ee). nih.gov Another approach involves the catalytic enantioselective Strecker reaction, where a chiral catalyst, such as a cyclic dipeptide, can facilitate the asymmetric synthesis of α-amino nitriles, which are precursors to α-amino acids. acs.org Furthermore, visible light-promoted photoredox catalysis has emerged as a method for the stereoselective synthesis of unnatural α-amino acids by enabling C-radical addition to chiral imines. rsc.org

Chemoenzymatic and Biocatalytic Routes for this compound Production

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing superior selectivity under mild conditions. nih.gov Chemoenzymatic routes combine chemical steps with enzymatic transformations to create efficient synthetic pathways. researchgate.netmdpi.com

Several enzymatic strategies are employed for the production of enantiomerically pure D-amino acids. researchgate.net One common platform involves the use of D-amino acid transaminases (D-AAT) or D-amino acid dehydrogenases. researchgate.net A multi-enzyme system has been developed for producing aromatic D-amino acids like D-tyrosine from their corresponding α-keto acids. researchgate.net This system can consist of enzymes such as glutamate (B1630785) racemase, a thermostable D-amino acid aminotransferase, glutamate dehydrogenase, and formate (B1220265) dehydrogenase for cofactor regeneration, achieving conversion rates as high as 100%. researchgate.net

Enzymes from secondary metabolic pathways also show potential. nih.gov For instance, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent threonine aldolases can catalyze the reverse aldol (B89426) reaction, adding glycine (B1666218) to various aldehydes to form β-hydroxy-α-amino acids. nih.gov While this typically produces β-hydroxy derivatives, the broad substrate tolerance of some enzymes could potentially be engineered or exploited for α-hydroxymethylation reactions. Synergistic approaches combining photoredox catalysis with PLP biocatalysis have been developed for the stereoselective synthesis of non-canonical amino acids, further expanding the biocatalytic toolbox. nih.gov

The following table summarizes key enzymes and their roles in the biocatalytic synthesis of amino acids.

Enzyme ClassReaction TypeRelevance to D-Amino Acid SynthesisCitation
D-Amino Acid Transaminase (D-AAT)TransaminationAsymmetric synthesis of D-amino acids from α-keto acids. researchgate.net
D-Amino Acid DehydrogenaseReductive AminationAsymmetric synthesis of D-amino acids from α-keto acids. researchgate.net
Glutamate RacemaseRacemizationProvides D-glutamate for D-AAT-catalyzed reactions. researchgate.net
Threonine AldolaseAldol AdditionSynthesis of β-hydroxy-α-amino acids; potential for C-C bond formation. nih.gov
Phenylalanine/Tyrosine Ammonia (B1221849) Lyase (PAL/TAL)HydroaminationAsymmetric addition of ammonia to unsaturated acids. nih.govrsc.org

Organic Synthesis of this compound and its Precursors

The complete chemical synthesis of α-hydroxymethyl-D-tyrosine requires efficient pathways and a robust strategy for managing its multiple reactive functional groups.

Development of Efficient Synthetic Pathways

A documented route to α-hydroxymethyltyrosine involves the selective α-hydroxymethylation of a tyrosine precursor. researchgate.net The resulting racemic mixture of (R)- and (S)-α-hydroxymethyltyrosine is then resolved into its individual enantiomers. researchgate.net This resolution is typically achieved by fractional crystallization of diastereomeric salts formed by reacting the N-benzoyl derivative of the amino acid with a chiral resolving agent, such as (–)-quinine. researchgate.net Another approach to synthesizing related compounds starts from tyrosine, which is subjected to dual protection of its amino and carboxyl groups, followed by reactions on the aromatic ring or side chain. beilstein-journals.org For example, an expedient synthesis of threo-β-hydroxy-α-amino acid derivatives of tyrosine has been achieved through radical bromination followed by treatment with silver nitrate (B79036) to form a trans-oxazolidinone, which is then hydrolyzed. acs.org Although this produces a β-hydroxy product, similar strategies involving controlled functionalization at the α-carbon are conceivable.

Strategic Protection and Deprotection of Functional Groups

Protecting groups are essential for managing the reactivity of the amine, carboxylic acid, and phenolic hydroxyl groups of tyrosine during multi-step synthesis. wikipedia.orgorganic-chemistry.orgresearchgate.net An effective protecting group strategy, often an "orthogonal" one, allows for the selective removal of one group in the presence of others. wikipedia.orgpeptide.com

For the α-amino group, the most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netacademie-sciences.fr The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by treatment with a secondary amine like piperidine. wikipedia.orgorganic-chemistry.org

The carboxylic acid is often protected as an ester, such as a methyl (Me), ethyl (Et), or benzyl (B1604629) (Bzl) ester. researchgate.net Benzyl esters can be removed by hydrogenolysis, while methyl and ethyl esters are typically removed by saponification (base-catalyzed hydrolysis). wikipedia.orgresearchgate.net

The phenolic hydroxyl group of tyrosine is commonly protected as a tert-butyl (t-Bu) ether, which is cleaved with strong acid, or a benzyl-type ether. wikipedia.orgmdpi.com The choice of protecting groups must be carefully coordinated to ensure their stability during intermediate steps and their selective removal when required. organic-chemistry.org

The table below details common protecting groups for the functional moieties of tyrosine.

Functional GroupProtecting GroupAbbreviationDeprotection ConditionCitation
α-Aminotert-ButyloxycarbonylBocAcid (e.g., TFA) wikipedia.orgresearchgate.net
α-Amino9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine) wikipedia.orgorganic-chemistry.org
CarboxylBenzyl esterBzlHydrogenolysis wikipedia.orgresearchgate.net
CarboxylMethyl/Ethyl esterMe/EtSaponification (Base) researchgate.net
Phenolic Hydroxyltert-Butyl ethert-BuAcid (e.g., TFA) wikipedia.orgmdpi.com

Design and Synthesis of Peptides and Peptidomimetics Incorporating this compound

Unnatural amino acids like α-hydroxymethyl-D-tyrosine are valuable building blocks for creating peptides and peptidomimetics with novel properties. d-nb.infofrontiersin.org Their incorporation can alter the conformation, stability, and biological activity of the parent peptide. researchgate.net

The synthesis of peptides containing α-hydroxymethyltyrosine is typically performed using manual or automated solid-phase peptide synthesis (SPPS). researchgate.netmdpi.comnih.gov In this method, the peptide is assembled stepwise on a solid resin support. peptide.comnih.gov For example, analogues of the opioid peptides endomorphin-2 and DALDA have been synthesized incorporating (R)- or (S)-α-hydroxymethyltyrosine. researchgate.net In these syntheses, a 4-methylbenzhydrylamine (B1223480) (MBHA) resin was used, and the amino acid couplings were carried out using standard Fmoc chemistry. researchgate.netmdpi.com The protected (R)- and (S)-Boc-HmTyr amino acids were prepared and then incorporated into the growing peptide chain. researchgate.net The introduction of the α-hydroxymethyl group can significantly influence the peptide's conformation, affecting its receptor binding characteristics more than just altering local amphiphilicity. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

The integration of this compound into peptide sequences is accomplished using two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies. academie-sciences.frresearchgate.net The choice between these methods depends on factors such as the desired peptide length, scale of synthesis, and the specific chemical properties of the modified amino acid. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) has become a widely used method for preparing peptides in a laboratory setting. researchgate.netnih.gov The general process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.govpeptide.com The synthesis proceeds from the C-terminus to the N-terminus. nih.gov Each cycle consists of deprotecting the Nα-amino group of the resin-bound peptide, followed by coupling the next protected amino acid. peptide.com The success of SPPS relies heavily on the appropriate selection of protecting groups, a solid support, a linker, and efficient coupling reagents. researchgate.netnih.gov

The most common strategies are Boc/Bzl (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl). acs.org The Fmoc/tBu strategy is particularly prevalent due to its use of a base-labile Nα-protecting group (Fmoc), which is removed by a mild base like piperidine, while the side-chain protecting groups and the peptide-resin linker are cleaved by strong acid (e.g., trifluoroacetic acid, TFA) only at the end of the synthesis. google.com This "orthogonal" protection scheme prevents the loss of peptide from the resin during the intermediate deprotection steps. peptide.comgoogle.com

Incorporating sterically hindered amino acids like this compound can present challenges. The additional hydroxymethyl group at the alpha-carbon can impede coupling efficiency. To overcome this, highly effective coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to ensure complete and rapid amide bond formation. researchgate.net Furthermore, the hydroxyl groups on both the side chain and the α-hydroxymethyl moiety must be appropriately protected to prevent unwanted side reactions. acs.org For the tyrosine side chain, acid-labile protecting groups like benzyl (Bzl) or 2,6-dichlorobenzyl are common. peptide.com

Solution-phase synthesis , also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solution. researchgate.net Unlike SPPS, intermediates at each step are purified, often through crystallization, before proceeding to the next coupling. researchgate.net This method is labor-intensive and time-consuming but remains valuable for large-scale industrial production and the synthesis of very complex or modified peptides where solid-phase methods might fail. academie-sciences.frresearchgate.net Solution-phase synthesis often employs a strategy of minimal side-chain protection, though reactive groups like the phenolic hydroxyl of tyrosine are typically protected. researchgate.net The synthesis can be performed through the stepwise elongation of the peptide chain or by a segment condensation approach, where smaller, protected peptide fragments are synthesized and then coupled together. peptide.com

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
PrincipleStepwise addition of amino acids to a peptide chain anchored to a solid support. peptide.comAll reactions are carried out in solution; intermediates are isolated and purified. researchgate.net
AdvantagesAmenable to automation; excess reagents can be easily washed away; high efficiency for long peptides. researchgate.netnih.govScalable for large-scale production; allows for purification of intermediates; flexible for complex modifications. academie-sciences.frresearchgate.net
DisadvantagesDifficult to monitor reactions on the solid support; potential for aggregation of growing peptide chain. researchgate.netLabor-intensive and time-consuming; solubility issues with larger peptide intermediates. researchgate.net
Application for α-Hydroxymethyl-D-tyrosineRequires potent coupling reagents (e.g., HATU) to overcome steric hindrance and orthogonal protection of hydroxyl groups. researchgate.netAllows for careful control and purification at each step, which can be advantageous for incorporating the sterically demanding residue.

Incorporation into Bioactive Peptide Analogues (e.g., Opioid Peptides)

The N-terminal tyrosine residue is a critical pharmacophore for the activity of most opioid peptides, with its phenolic and amino groups being essential for receptor interaction. mdpi.com Modifying this residue is a common strategy to alter the potency, selectivity, and metabolic stability of these peptides. The incorporation of this compound is one such modification investigated in the design of novel opioid peptide analogues.

Research into analogues of the potent µ-opioid receptor agonist DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂) has explored the substitution of the N-terminal Tyr with alpha-hydroxymethylamino acids. sigmaaldrich.com The addition of a hydroxymethyl group to the α-carbon of the D-tyrosine residue introduces a new chiral center and alters the local conformation and hydrogen bonding capabilities of the peptide. This structural change can significantly influence how the peptide binds to opioid receptors.

For instance, studies on other opioid peptides have shown that replacing a standard amino acid with an α-hydroxymethyl derivative can impact biological activity. In analogues of a cyclic opioid peptide, replacing D-Cysteine with (S)-alpha-hydroxymethylcysteine resulted in compounds that were significantly less active than the parent peptide, demonstrating that such modifications can have a profound effect on potency. nih.gov Similarly, the synthesis of endomorphin-2 analogues containing α-hydroxymethyl amino acids has been explored to investigate the structure-activity relationship of these potent µ-opioid ligands. researchgate.net

The substitution of the Tyr¹ residue in opioid peptides with analogues like 2',6'-dimethyltyrosine (Dmt) is known to increase agonist potency, suggesting that the receptor pocket can accommodate bulky substituents. mdpi.comnih.gov While specific bioactivity data for this compound¹-DALDA is not broadly published, the rationale for its synthesis is to fine-tune the interaction with the opioid receptor, potentially leading to analogues with altered selectivity or improved pharmacological profiles.

Parent Opioid PeptideModification StrategyReported Finding/RationaleReference
DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂)Incorporation of alpha-hydroxymethylamino acids.Analogues have been synthesized to explore the impact of this modification on bioactivity. sigmaaldrich.com
Endomorphin-2Incorporation of α-hydroxymethyl amino acids.Synthesized to study the bioactive conformation and structure-activity relationships. researchgate.net
H-Tyr-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]-NH₂Replacement of D-Cys with (S)-alpha-hydroxymethylcysteine.Resulted in analogues with significantly reduced agonist activity at µ and δ receptors. nih.gov

Preparation of Novel this compound-Based Conjugates

The chemical structure of this compound, particularly its phenolic side chain, provides a reactive handle for the preparation of novel molecular conjugates. rsc.org Conjugation is a strategy used to attach other molecules—such as fluorophores, polymers like polyethylene (B3416737) glycol (PEG), chelating agents for radiometals, or carbohydrates—to a peptide to enhance its therapeutic or diagnostic properties. rsc.orgnih.gov

Several tyrosine-selective conjugation methods have been developed that can be applied to this compound.

Mannich-type reactions represent one of the earliest methods for tyrosine modification. This three-component reaction involves an aniline, an aldehyde, and the electron-rich phenol (B47542) ring of tyrosine to form a stable carbon-carbon bond, allowing for the attachment of various functional groups. rsc.org

Organometallic catalysis offers another sophisticated approach. For example, a rhodium(III) complex can be used to form an η⁶-complex with the tyrosine ring, which can then undergo transmetalation with a functionalized arylboronic acid to attach a desired cargo. rsc.org

Diazonium coupling can be used for site-selective modification of tyrosine residues. The reaction of a diazonium salt with the phenol group results in an azo-linked conjugate, which can be useful for attaching labels or other moieties.

A particularly promising strategy involves the reaction of tyrosine with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its derivatives. rsc.org This reaction is highly selective for the phenol group and proceeds rapidly in aqueous conditions. While PTAD itself can sometimes lead to side reactions with other residues like lysine, reaction conditions can be optimized (e.g., by using Tris buffer) to ensure selective conjugation to tyrosine. This method has been successfully used to create well-defined protein-carbohydrate conjugates (glycoconjugates). rsc.org

Furthermore, D-tyrosine has been used as a scaffold to synthesize bifunctional chelators . uzh.ch These molecules combine a chelating agent capable of binding a metal ion (e.g., for medical imaging or radiotherapy) with a biologically active molecule. An this compound-containing peptide could be conjugated to such a chelator, creating a targeted radiopharmaceutical. uzh.ch

Conjugation StrategyDescriptionPotential ApplicationReference
Mannich-type ReactionA three-component reaction between an aniline, an aldehyde, and the tyrosine phenol ring.Attachment of fluorophores and other synthetic moieties. rsc.org
Organometallic ConjugationUses a metal catalyst (e.g., Rhodium) to mediate the attachment of a functionalized molecule to the tyrosine ring.Introduction of a wide range of functionalities via transmetalation. rsc.org
Triazolinedione (TAD) ChemistryA highly selective reaction between a TAD reagent (e.g., PTAD) and the tyrosine phenol group.Preparation of well-defined bioconjugates, such as glycoconjugates, in aqueous media. rsc.org
Bifunctional Chelator SynthesisUsing the amino acid as a scaffold to build a molecule that can both bind a metal and attach to a peptide.Development of targeted radiopharmaceuticals for imaging or therapy. uzh.ch

Biochemical and Pharmacological Characterization of Alpha Hydroxymethyl D Tyrosine

Structure-Activity Relationship (SAR) Studies of Peptides Containing alpha-Hydroxymethyl-D-tyrosine

The incorporation of this compound into peptide sequences has profound implications for their three-dimensional structure and, consequently, their biological activity. The additional hydroxymethyl group and the D-configuration of the alpha-carbon impose significant conformational constraints that influence how these peptides interact with their biological targets.

The conformational landscape of a peptide is largely dictated by the allowable dihedral angles (phi, ψ) of its constituent amino acid residues. The presence of a hydroxymethyl group at the alpha-carbon of a D-tyrosine residue introduces steric hindrance that restricts the range of these angles. While direct X-ray crystallography or extensive NMR studies on peptides containing specifically this compound are not widely available in the public domain, insights can be drawn from studies on other alpha-alkylated amino acids.

The introduction of an additional substituent at the alpha-carbon generally favors more extended or specific turn-like conformations within a peptide backbone. This is due to the steric clash that would arise in more compact helical structures. It is plausible that peptides incorporating this compound would exhibit a preference for beta-turn or extended strand conformations. The hydroxymethyl group itself could also participate in intramolecular hydrogen bonding, further stabilizing specific local conformations. Computational modeling and spectroscopic techniques such as circular dichroism would be instrumental in elucidating the precise conformational preferences imparted by this unique amino acid.

The stereochemistry of an amino acid residue within a peptide ligand is a critical determinant of its binding affinity and selectivity for a receptor. The D-configuration of this compound, in contrast to the naturally occurring L-amino acids, fundamentally alters the spatial orientation of its side chain and backbone functionalities. This can lead to differential interactions with the chiral environment of a receptor's binding pocket.

A pertinent example illustrating the importance of stereochemistry comes from studies on analogues of other amino acids. For instance, research on the R- and S-isomers of 3,5-dinitro-o-tyrosine has demonstrated differential binding to the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. The S-isomer was found to be significantly more potent in inhibiting [3H]AMPA binding compared to the R-isomer, highlighting the stereospecificity of the receptor. nih.gov This principle directly applies to peptides containing this compound. The D-configuration will present the hydroxymethyl and the p-hydroxyphenyl side chain in a distinct spatial arrangement, which could either enhance or diminish binding to a target receptor compared to its L-counterpart or the parent D-tyrosine. The specific outcome would be dependent on the topology and chemical nature of the receptor's active site.

CompoundReceptor TargetBinding Affinity (IC50)Stereochemical Impact
S-isomer of 3,5-dinitro-o-tyrosineAMPA Receptor13 ± 7 µMHigher affinity
R-isomer of 3,5-dinitro-o-tyrosineAMPA Receptor84 ± 26 µMLower affinity

This table is based on data for 3,5-dinitro-o-tyrosine and is presented to illustrate the principle of stereochemical influence on receptor binding.

Enzymatic Interactions and Modulatory Potential of this compound

The structural modifications of this compound compared to L-tyrosine suggest that it may interact differently with enzymes that recognize and process tyrosine. These interactions could range from serving as a substrate to acting as an inhibitor of enzymatic activity.

Tyrosine-related enzymes play crucial roles in various metabolic pathways, including the synthesis of neurotransmitters and hormones. One of the key enzymes in melanin (B1238610) synthesis is tyrosinase. Research has shown that D-tyrosine can act as a competitive inhibitor of tyrosinase, thereby negatively regulating melanin production. nih.govnih.gov This inhibitory effect is attributed to its ability to bind to the active site of the enzyme without being productively converted.

Given that D-tyrosine exhibits inhibitory activity, it is highly probable that this compound would also act as an inhibitor of tyrosinase. The presence of the hydroxymethyl group could potentially enhance its binding affinity to the active site or alter the kinetics of inhibition. The larger size of the substituted alpha-carbon might lead to a stronger competitive inhibition.

CompoundEnzymeInteraction TypeEffect on Melanin Synthesis
D-tyrosineTyrosinaseCompetitive InhibitorNegative regulation
This compoundTyrosinase(Predicted) Competitive Inhibitor(Predicted) Negative regulation

The interaction of this compound with tyrosinase is predicted based on the known activity of D-tyrosine.

Another critical enzyme in the catecholamine synthesis pathway is tyrosine hydroxylase, which converts L-tyrosine to L-DOPA. While direct studies on this compound are scarce, the D-stereochemistry generally makes it a poor substrate for enzymes that have high specificity for L-amino acids. Therefore, it is unlikely to be a substrate for tyrosine hydroxylase. However, it could potentially act as a competitive inhibitor, similar to other tyrosine analogs.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that remove phosphate (B84403) groups from phosphorylated tyrosine residues on proteins, playing a critical role in cellular signaling. The development of PTP inhibitors is a significant area of pharmaceutical research. The p-hydroxyphenyl group of tyrosine is a key recognition motif for the active site of many PTPs, such as PTP1B.

While there is no direct experimental data on the interaction of this compound with PTPs, its structural features suggest it could be explored as a potential ligand. The core tyrosine structure could allow it to bind to the active site of PTPs. The hydroxymethyl group at the alpha-carbon could potentially form additional hydrogen bonds with residues in the active site, thereby influencing its binding affinity and specificity. Molecular docking studies of various small molecules with PTP1B have revealed the importance of hydrogen bonding and hydrophobic interactions for binding. researchgate.net The D-stereochemistry would also present a unique orientation within the active site that could be exploited for designing selective inhibitors.

Exploration of Metabolic Pathways and Biotransformation of this compound in Biological Systems

The metabolic fate of a xenobiotic compound like this compound is determined by the action of various metabolic enzymes. The metabolism of L-tyrosine is well-characterized and involves pathways such as transamination, decarboxylation, and hydroxylation. nih.gov

The D-stereochemistry of this compound is expected to confer significant resistance to degradation by enzymes that are stereospecific for L-amino acids. D-amino acid oxidase is an enzyme that can metabolize D-amino acids, but its substrate specificity and the presence of the alpha-hydroxymethyl group might affect the rate and extent of metabolism.

The biotransformation of this compound could potentially involve modifications to the hydroxymethyl group, such as oxidation to a carboxylic acid, or conjugation reactions, such as glucuronidation or sulfation of the phenolic hydroxyl group, to facilitate its excretion. Studies on the in vivo metabolism of related compounds like alpha-methyl-DOPA have shown that they can undergo decarboxylation and hydroxylation. nih.gov However, the unique structure of this compound necessitates specific metabolic studies to determine its precise biotransformation pathways and identify its metabolites. Without such studies, its metabolic profile remains largely speculative.

Advanced Analytical Methodologies for Alpha Hydroxymethyl D Tyrosine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of alpha-Hydroxymethyl-D-tyrosine, providing insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts, coupling constants, and integration of signals provide detailed information about the protons' chemical environment. For instance, the aromatic protons on the tyrosine ring typically appear in the downfield region, while the aliphatic protons of the amino acid backbone reside in the upfield region. The specific splitting patterns are crucial for confirming the connectivity of the atoms.

Table 1: Illustrative ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (ppm)Multiplicity
Aromatic CH6.8 - 7.2Doublet
Alpha-CH3.9 - 4.1Varies
Beta-CH22.9 - 3.2Multiplet
Hydroxymethyl-CH23.6 - 3.8Doublet

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, typically as a protonated molecule [M+H]⁺. The observed mass-to-charge ratio (m/z) in the mass spectrum corresponds to the molecular weight of the compound plus the mass of a proton.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments provides valuable information about the molecule's structure, such as the loss of water, carbon dioxide, or parts of the side chain, further corroborating the identity of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the functional groups within this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to characteristic absorption bands for specific functional groups. Key vibrational modes for this compound include the O-H stretch of the hydroxyl and carboxyl groups, the N-H stretch of the amine group, the C=O stretch of the carboxyl group, and the C=C stretches of the aromatic ring.

Raman spectroscopy, which involves the inelastic scattering of monochromatic light, provides information on similar vibrational modes. It is particularly sensitive to non-polar bonds and can be advantageous for analyzing samples in aqueous solutions. The combination of IR and Raman spectra offers a comprehensive profile of the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
N-H (Amine)3200-3500
C=O (Carboxylic Acid)1700-1725
C=C (Aromatic)1450-1600

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from related compounds and for its precise quantification.

Chiral Chromatography for Enantiomeric Purity and Isomeric Separation

Since this compound is a chiral molecule, distinguishing it from its L-enantiomer is critical. Chiral chromatography is the gold standard for separating enantiomers and assessing the enantiomeric purity of the D-isomer.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation. Various types of CSPs, such as those based on cyclodextrins, proteins, or polysaccharide derivatives, can be employed. The choice of the CSP and the mobile phase composition are optimized to achieve baseline separation of the D- and L-isomers.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Trace Analysis and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective method for the analysis of this compound, especially at trace levels.

The liquid chromatography step separates the target compound from other components in a sample matrix. Reversed-phase chromatography is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The eluent from the LC column is then introduced into the mass spectrometer, which serves as a highly specific detector. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, the method can achieve very low limits of detection and quantification. This makes LC-MS an ideal tool for pharmacokinetic studies or for quantifying trace amounts of this compound in biological or environmental samples.

Biophysical Techniques for Ligand-Target Interaction Studies

The comprehensive investigation of this compound's biological activity necessitates a deep understanding of its interactions with molecular targets. Biophysical techniques are indispensable in this regard, offering quantitative insights into the thermodynamics and kinetics of binding events. These methods allow for a detailed characterization of the molecular recognition process, which is fundamental to elucidating the compound's mechanism of action. Among the most powerful of these techniques are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which provide direct measurements of the energetic and kinetic parameters of ligand-target binding.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. researchgate.net This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) changes. researchgate.net The principle of ITC involves the incremental titration of a ligand solution into a sample cell containing the target molecule, while a highly sensitive calorimeter measures the minute heat released or absorbed. mdpi.com

In the context of this compound research, ITC would be employed to characterize its binding to a putative target enzyme, such as tyrosinase. By analyzing the thermodynamic signature of the interaction, researchers can infer the nature of the binding forces. For instance, a binding event driven by a favorable enthalpy change (negative ΔH) often suggests the formation of strong hydrogen bonds and van der Waals interactions. researchgate.net Conversely, a process dominated by a positive entropy change (positive ΔS) typically indicates that hydrophobic interactions are the primary driver of binding. researchgate.net

While specific ITC data for this compound is not currently available in the public domain, the study of other tyrosinase inhibitors provides a clear example of the data this technique yields. For instance, ITC has been used to study the interaction between the natural compound santalol (B192323) and tyrosinase, revealing the thermodynamic parameters that govern this inhibitory interaction. mdpi.com Similarly, the binding of L-DOPA, a substrate for tyrosinase, to the human form of the enzyme has been characterized using ITC, providing insights into the thermodynamics of substrate binding. nih.gov

Illustrative ITC Data for Tyrosinase Inhibitors:

LigandTargetBinding Affinity (K_D)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol/K)Reference
SantalolMushroom TyrosinaseData not provided~1-9.5-10.4 mdpi.com
L-DOPAHuman TyrosinaseData not providedData not providedData not providedData not provided nih.gov

This table is illustrative and presents data for known tyrosinase ligands to demonstrate the type of information obtained from ITC experiments. Specific values for this compound would require dedicated experimental investigation.

The application of ITC to this compound would provide crucial data to understand how it engages with its target, guiding further structural and functional studies.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensing technique that monitors the binding of a mobile analyte to a target molecule immobilized on a sensor surface. acs.org This technique is highly sensitive for detecting changes in the refractive index at the sensor surface, which occur upon binding. acs.org SPR provides valuable kinetic information about the interaction, including the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. acs.orgnih.gov

In the investigation of this compound, SPR would be instrumental in determining the kinetics of its interaction with a target protein, such as tyrosinase. For a typical experiment, the target enzyme would be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over the surface, and the binding and subsequent dissociation would be monitored in real-time. The resulting sensorgram provides a direct visualization of the binding kinetics.

Illustrative SPR Data for Tyrosinase Inhibitors:

LigandTargetAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Binding Affinity (K_D) (M)Reference
Tannic AcidMushroom TyrosinaseData not providedData not provided1.21 x 10⁻⁴ nih.gov
PyrogallolMushroom TyrosinaseData not providedData not provided7.98 x 10⁻⁶ nih.gov
Hydroquinone (B1673460)Human TyrosinaseData not providedData not provided2.43 x 10⁻⁷ nih.gov
CrocinHuman TyrosinaseData not providedData not provided5.60 x 10⁻⁵ nih.gov

This table is for illustrative purposes, showing the kinetic and affinity data that can be obtained for tyrosinase inhibitors using SPR. The determination of these parameters for this compound would require specific experimental analysis.

By providing detailed kinetic information, SPR analysis of this compound would complement the thermodynamic data from ITC, offering a more complete picture of its molecular interactions and informing the rational design of more potent and specific derivatives.

Research Perspectives and Future Directions in Alpha Hydroxymethyl D Tyrosine Studies

Development of Novel alpha-Hydroxymethyl-D-tyrosine-Based Biochemical Probes

The development of sophisticated biochemical probes is crucial for elucidating complex biological processes. α-Hydroxymethyl-D-tyrosine and its derivatives present a promising scaffold for creating such tools. The introduction of a hydroxymethyl group offers a site for further chemical modification, allowing for the attachment of reporter molecules such as fluorophores or biotin.

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, provides a powerful avenue for utilizing α-Hydroxymethyl-D-tyrosine. acs.org For instance, the hydroxymethyl group could be functionalized with a "click chemistry" handle, enabling its specific and efficient labeling within a complex biological milieu. acs.org This would allow for the visualization and tracking of molecules incorporating this amino acid, providing insights into their transport, localization, and interactions.

Furthermore, unnatural amino acids, including derivatives of tyrosine, have been successfully used as spectroscopic probes to investigate enzymatic mechanisms. acs.org By incorporating α-Hydroxymethyl-D-tyrosine or its analogs into peptides or proteins, researchers can study protein structure and function with minimal perturbation. acs.org For example, the specific placement of this modified amino acid within an enzyme's active site could help to map out substrate binding or catalytic events.

Future research in this area will likely focus on:

Synthesizing a diverse library of α-Hydroxymethyl-D-tyrosine derivatives with various reporter groups.

Employing these probes to study specific biological questions, such as receptor-ligand interactions or enzyme kinetics.

Developing new methodologies for the site-specific incorporation of these probes into proteins.

Integration into Rational Drug Design Frameworks for Enhanced Bioactivity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. The structural features of α-Hydroxymethyl-D-tyrosine make it an attractive candidate for inclusion in such frameworks. The addition of the hydroxymethyl group can significantly alter the physicochemical properties of the parent D-tyrosine molecule, potentially leading to enhanced bioactivity and selectivity. academie-sciences.fr

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of a lead compound and evaluating the effects on its biological activity, researchers can identify key pharmacophoric features. nih.govmdpi.com For α-Hydroxymethyl-D-tyrosine, SAR studies could explore how the position and stereochemistry of the hydroxymethyl group influence its interaction with target proteins. For example, the hydroxyl group could form additional hydrogen bonds within a receptor's binding pocket, thereby increasing affinity and potency. sums.ac.ir

The design of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacokinetic properties, is another promising application. nih.gov Incorporating α-Hydroxymethyl-D-tyrosine into peptide sequences could enhance their stability against enzymatic degradation and improve their ability to cross cell membranes. lsu.edu This approach has been successfully used to develop potent and selective analogs of endogenous peptides. nih.gov

Key future directions in this area include:

Conducting comprehensive SAR studies on α-Hydroxymethyl-D-tyrosine and its analogs against various therapeutic targets. mdpi.com

Utilizing this amino acid in the design of novel peptidomimetics with improved drug-like properties.

Exploring the potential of α-Hydroxymethyl-D-tyrosine to target protein-protein interactions, a challenging class of drug targets.

ParameterInfluence of alpha-Hydroxymethyl GroupPotential Application in Drug Design
Stereochemistry Alters the three-dimensional shape of the molecule.Can improve binding specificity to the target protein.
Hydrogen Bonding The hydroxyl group can act as a hydrogen bond donor or acceptor.Can form additional interactions with the target, increasing binding affinity. sums.ac.ir
Hydrophilicity Increases the water solubility of the molecule. academie-sciences.frCan improve the pharmacokinetic properties of a drug candidate.
Chemical Reactivity The hydroxymethyl group provides a handle for further chemical modifications.Allows for the synthesis of a diverse library of analogs for SAR studies.

Computational Chemistry and Molecular Modeling of this compound and its Biomacromolecular Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and biochemical research. nuv.ac.in These methods allow for the detailed investigation of molecular interactions at an atomic level, providing insights that can guide experimental work. For α-Hydroxymethyl-D-tyrosine, computational approaches can be used to predict its binding modes with target proteins, estimate its binding affinity, and rationalize its biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nuv.ac.inplos.org By docking α-Hydroxymethyl-D-tyrosine into the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. plos.org This information can be used to design new analogs with improved binding properties.

Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions by simulating the movement of atoms over time. acs.orgresearchgate.net MD simulations of α-Hydroxymethyl-D-tyrosine in complex with a target protein can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate the free energy of binding. acs.org These simulations can also provide insights into the conformational changes that occur upon ligand binding, which can be crucial for understanding the mechanism of action. acs.org

Future research in this area will likely involve:

Performing detailed molecular docking and MD simulations of α-Hydroxymethyl-D-tyrosine with a wide range of biological targets.

Using computational methods to guide the design of new α-Hydroxymethyl-D-tyrosine derivatives with enhanced bioactivity and selectivity.

Developing more accurate and efficient computational methods for predicting the properties of modified amino acids.

Computational MethodApplication to this compound Research
Molecular Docking Predicting the binding mode and affinity of α-Hydroxymethyl-D-tyrosine to target proteins. nuv.ac.inplos.org
Molecular Dynamics (MD) Simulations Studying the dynamic behavior of α-Hydroxymethyl-D-tyrosine-protein complexes and calculating binding free energies. acs.orgresearchgate.net
Quantum Mechanics (QM) Calculations Investigating the electronic properties of α-Hydroxymethyl-D-tyrosine and its reactivity.
Quantitative Structure-Activity Relationship (QSAR) Developing models that relate the structural features of α-Hydroxymethyl-D-tyrosine analogs to their biological activity. mdpi.com

Unexplored Biological Roles and Pathophysiological Implications of Tyrosine Hydroxymethylation in Cellular Processes

While the focus has been on the synthetic applications of α-Hydroxymethyl-D-tyrosine, the potential for endogenous tyrosine hydroxymethylation and its biological consequences remains a largely unexplored frontier. Post-translational modifications of amino acids play critical roles in regulating protein function and cellular signaling. aston.ac.uk The modification of tyrosine residues, in particular, can have significant impacts on protein structure and function. nih.gov

The hydroxymethylation of DNA, specifically the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), is a well-established epigenetic modification with important roles in gene regulation and development. numberanalytics.combiomodal.comnih.gov It is conceivable that a similar enzymatic machinery could exist for the hydroxymethylation of tyrosine residues in proteins. The discovery of such a pathway would open up a new area of research into the biological roles of this modification.

Potential biological roles of tyrosine hydroxymethylation could include:

Regulation of enzyme activity: The addition of a hydroxymethyl group to a tyrosine residue in an enzyme's active site could modulate its catalytic activity.

Modulation of protein-protein interactions: The modified tyrosine could alter the binding interface between two proteins, thereby affecting the formation of protein complexes.

Signaling pathways: Tyrosine hydroxymethylation could act as a novel signaling mark, analogous to phosphorylation or acetylation, that is recognized by specific reader proteins.

Furthermore, aberrant tyrosine hydroxymethylation could have pathophysiological implications in various diseases. For instance, alterations in the levels of this modification could contribute to the development of cancer or neurodegenerative disorders, similar to what has been observed for other epigenetic marks. numberanalytics.combiomodal.com

Future research in this area should aim to:

Search for evidence of endogenous tyrosine hydroxymethylation in biological systems.

Identify the enzymes responsible for adding and potentially removing this modification.

Investigate the functional consequences of tyrosine hydroxymethylation on protein function and cellular processes.

Explore the potential links between aberrant tyrosine hydroxymethylation and human diseases.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of alpha-Hydroxymethyl-D-tyrosine, and how do they influence its biochemical interactions?

  • Methodological Answer : To determine structural features, use techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography. The hydroxyl and hydroxymethyl groups at the aromatic ring and chiral center (D-configuration) are critical for hydrogen bonding and stereospecific interactions with enzymes. Compare spectral data with databases (e.g., PubChem) to confirm functional groups and stereochemistry .

Q. How can researchers validate the purity of this compound in synthetic preparations?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a chiral column to separate enantiomers and assess purity. Use mass spectrometry (MS) for molecular weight confirmation. Validate methods by calculating limits of detection (LOD) and quantification (LOQ) as per ICH guidelines. Reference standards from reputable suppliers (e.g., Sigma-Aldrich) ensure accuracy .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer : Use immortalized cell lines (e.g., HEK293 or HepG2) for cytotoxicity assays (MTT or LDH release). Dose-response curves at physiologically relevant concentrations (1–100 µM) are recommended. Include positive controls (e.g., known tyrosine analogs) to benchmark results. Document cell viability and apoptosis markers in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can mixed-methods research designs address contradictions in this compound’s metabolic pathways?

  • Methodological Answer : Combine quantitative LC-MS/MS metabolomics (to quantify pathway intermediates) with qualitative transcriptomic analysis (RNA-seq) to identify regulatory genes. Triangulate discrepancies using pathway enrichment tools (e.g., KEGG). For example, if metabolite levels contradict gene expression data, validate via enzyme activity assays .

Q. What experimental strategies resolve conflicting data on this compound’s receptor affinity?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) for suspected receptors (e.g., dopamine receptors). Replicate studies across independent labs with standardized buffer conditions (pH 7.4, 37°C). Apply statistical meta-analysis to reconcile differences in reported affinities .

Q. How can chiral resolution challenges in this compound synthesis be systematically addressed?

  • Methodological Answer : Optimize asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution with tyrosinase. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. Publish detailed synthetic protocols with reaction yields and ee values to guide reproducibility .

Q. What in vivo models best elucidate the pharmacokinetics of this compound?

  • Methodological Answer : Use Sprague-Dawley rats for bioavailability studies. Administer radiolabeled compound (³H or ¹⁴C) and measure plasma half-life, tissue distribution, and excretion via scintillation counting. Compare results with computational pharmacokinetic models (e.g., PK-Sim) to validate predictions .

Q. How can computational modeling predict this compound’s interactions with novel targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (PDB). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with experimental mutagenesis data to confirm critical residues .

Data Presentation and Validation

Parameter Validation Method Example for this compound
PurityHPLC-UV/Chiral Column≥98% purity, ee >99%
SolubilityDynamic Light Scattering (DLS)25 mg/mL in PBS at pH 7.4
StabilityAccelerated Degradation Study>90% intact after 6 months at -20°C
Receptor Binding AffinitySPR or ITCKD = 12 nM for D2 dopamine receptor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.